Cas no 1256345-67-1 ((4-Cyano-2-methoxyphenyl)boronic acid)
(4-Cyano-2-methoxyphenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
-
- (4-Cyano-2-methoxyphenyl)boronic acid
- 4-Cyano-2-methoxyphenylboronic acid
-
- MDL: MFCD16618929
- Inchi: 1S/C8H8BNO3/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4,11-12H,1H3
- InChI Key: CCUBWDNQHCIXNF-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C#N)C=CC=1B(O)O
Computed Properties
- Exact Mass: 177.06000
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 73.48000
- LogP: -0.75332
(4-Cyano-2-methoxyphenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM136715-10g |
(4-Cyano-2-methoxyphenyl)boronic acid |
1256345-67-1 | 0.95 | 10g |
$340 | 2021-08-05 | |
| Alichem | A242000037-5g |
4-Cyano-2-methoxyphenylboronic acid |
1256345-67-1 | 98% | 5g |
$499.23 | 2023-09-03 | |
| ChemScence | CS-W006766-250mg |
(4-Cyano-2-methoxyphenyl)boronic acid |
1256345-67-1 | 99.56% | 250mg |
$48.0 | 2022-04-28 | |
| ChemScence | CS-W006766-1g |
(4-Cyano-2-methoxyphenyl)boronic acid |
1256345-67-1 | 99.56% | 1g |
$111.0 | 2022-04-28 | |
| ChemScence | CS-W006766-5g |
(4-Cyano-2-methoxyphenyl)boronic acid |
1256345-67-1 | 99.56% | 5g |
$496.0 | 2022-04-28 | |
| TRC | C982183-25mg |
4-Cyano-2-methoxyphenylboronic acid |
1256345-67-1 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | C982183-50mg |
4-Cyano-2-methoxyphenylboronic acid |
1256345-67-1 | 50mg |
$75.00 | 2023-05-18 | ||
| TRC | C982183-100mg |
4-Cyano-2-methoxyphenylboronic acid |
1256345-67-1 | 100mg |
$87.00 | 2023-05-18 | ||
| TRC | C982183-250mg |
4-Cyano-2-methoxyphenylboronic acid |
1256345-67-1 | 250mg |
$98.00 | 2023-05-18 | ||
| Matrix Scientific | 119697-250mg |
(4-Cyano-2-methoxyphenyl)boronic acid, 95+% |
1256345-67-1 | 95+% | 250mg |
$49.00 | 2023-09-10 |
(4-Cyano-2-methoxyphenyl)boronic acid Suppliers
(4-Cyano-2-methoxyphenyl)boronic acid Related Literature
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on (4-Cyano-2-methoxyphenyl)boronic acid
Comprehensive Guide to (4-Cyano-2-methoxyphenyl)boronic acid (CAS No. 1256345-67-1): Properties, Applications, and Market Insights
(4-Cyano-2-methoxyphenyl)boronic acid (CAS No. 1256345-67-1) is a specialized boronic acid derivative that has garnered significant attention in pharmaceutical and material science research. This compound, characterized by its cyano and methoxy functional groups, serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its unique structure enables the formation of complex molecules, making it invaluable in drug discovery and advanced material development.
The molecular formula of (4-Cyano-2-methoxyphenyl)boronic acid is C8H8BNO3, with a molecular weight of 177.97 g/mol. The presence of both electron-withdrawing (cyano) and electron-donating (methoxy) groups on the phenyl ring creates a balanced electronic environment, enhancing its reactivity in various chemical transformations. Researchers often utilize this compound to synthesize biaryl structures, which are prevalent in many FDA-approved drugs and functional materials.
One of the most prominent applications of (4-Cyano-2-methoxyphenyl)boronic acid is in the development of targeted cancer therapies. Recent studies highlight its role in creating kinase inhibitors, a class of drugs that disrupt signaling pathways in cancer cells. The compound's ability to form stable covalent bonds with specific amino acids makes it ideal for designing highly selective drug candidates. This aligns with the growing demand for precision medicine solutions in oncology research.
Beyond pharmaceuticals, (4-Cyano-2-methoxyphenyl)boronic acid finds applications in organic electronics. Its incorporation into π-conjugated systems enhances charge transport properties in organic semiconductors, contributing to advancements in flexible displays and solar cell technologies. The compound's thermal stability and solubility profile make it particularly suitable for solution-processed electronic devices, a key focus area in sustainable energy research.
The global market for boronic acid derivatives like (4-Cyano-2-methoxyphenyl)boronic acid is experiencing steady growth, driven by increasing R&D investments in biopharmaceuticals and advanced materials. Market analysts project a compound annual growth rate (CAGR) of 6.8% from 2023 to 2030, with North America and Asia-Pacific regions leading in consumption. The rising popularity of green chemistry approaches has further boosted demand for efficient coupling reagents like this boronic acid derivative.
Quality control is paramount when working with (4-Cyano-2-methoxyphenyl)boronic acid. Reputable suppliers typically provide comprehensive analytical data including HPLC purity (>98%), NMR spectra, and mass spectrometry confirmation. Proper storage conditions (typically 2-8°C under inert atmosphere) ensure long-term stability of this sensitive reagent. Researchers should note that while the compound itself is stable, its solutions may require protection from moisture to prevent decomposition.
Recent innovations in flow chemistry have opened new possibilities for utilizing (4-Cyano-2-methoxyphenyl)boronic acid in continuous manufacturing processes. The compound's compatibility with microwave-assisted synthesis techniques has also reduced reaction times from hours to minutes in some applications. These advancements address the pharmaceutical industry's need for rapid prototyping of potential drug candidates while maintaining high yields and selectivity.
Environmental considerations are increasingly important in chemical synthesis. (4-Cyano-2-methoxyphenyl)boronic acid offers advantages in this regard, as boronic acid-mediated couplings generally produce fewer byproducts compared to traditional methods. The development of water-soluble variants and supported catalysts containing this moiety represents an active area of research, aiming to further reduce the environmental footprint of chemical manufacturing processes.
For researchers considering (4-Cyano-2-methoxyphenyl)boronic acid for their projects, several key factors should be evaluated. The compound's reactivity profile varies depending on solvent systems and catalysts used. Common solvent choices include THF, DMSO, and dioxane, while typical catalyst systems involve palladium complexes with phosphine ligands. Recent literature suggests that N-heterocyclic carbene catalysts may offer improved performance for certain transformations involving this boronic acid derivative.
The future outlook for (4-Cyano-2-methoxyphenyl)boronic acid remains positive, with emerging applications in proteolysis targeting chimeras (PROTACs) and covalent inhibitor design. As the pharmaceutical industry shifts toward targeted protein degradation strategies, the demand for specialized boronic acid building blocks is expected to rise. Parallel developments in high-throughput screening technologies will likely create additional opportunities for this versatile compound in drug discovery pipelines.
1256345-67-1 ((4-Cyano-2-methoxyphenyl)boronic acid) Related Products
- 198211-79-9((2-Methoxy-4-methylphenyl)boronic acid)
- 1256355-57-3(5-Cyano-2-hydroxyphenylboronic acid)
- 1233968-22-3(2-Cyano-4-methoxyphenylboronic Acid)
- 355836-08-7(2,4-Dimethyl-6-methoxyphenylboronic acid)
- 127972-00-3(2-Methoxy-5-methylphenylboronic acid)
- 1256355-66-4(2-(4-Cyanophenylmethoxy)phenylboronic acid)
- 612833-37-1(5-Cyano-2-methoxyphenylboronic acid)
- 1256345-61-5((5-Cyano-2-(methoxymethoxy)phenyl)boronic acid)
- 1256355-67-5(2-(3-Cyanophenylmethoxy)phenylboronic acid)
- 176528-19-1((2,6-Dimethoxy-4-methylphenyl)boronic acid)